2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylate
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Overview
Description
2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a 3-methylphenyl group attached to an isoindole core with a carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylate typically involves multi-step organic reactions One common method includes the condensation of 3-methylbenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the isoindole core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylphenyl)-1H-indole-5-carboximidamide
- 3-Methylphenylalanine
Uniqueness
2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylate is unique due to its specific structural features and the presence of both the isoindole core and the 3-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
436093-40-2 |
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Molecular Formula |
C16H12NO3- |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
2-(3-methylphenyl)-3-oxo-1H-isoindole-4-carboxylate |
InChI |
InChI=1S/C16H13NO3/c1-10-4-2-6-12(8-10)17-9-11-5-3-7-13(16(19)20)14(11)15(17)18/h2-8H,9H2,1H3,(H,19,20)/p-1 |
InChI Key |
JZLZGTHXFPVQGW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC3=C(C2=O)C(=CC=C3)C(=O)[O-] |
Origin of Product |
United States |
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